N-(2,4-dimethylphenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea
Overview
Description
N-(2,4-dimethylphenyl)-N’-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea: is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-N’-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea typically involves the reaction of 2,4-dimethylaniline with 1-(2-methylbenzyl)-1H-pyrazole-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiourea to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-N’-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfenic, sulfinic, or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfenic, sulfinic, or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(2,4-dimethylphenyl)-N’-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent.
Biological Research: Used as a probe to study enzyme inhibition and protein interactions.
Agriculture: Investigated for its potential use as a pesticide or herbicide.
Material Science: Explored for its use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-N’-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or interfere with cellular pathways critical for the survival of cancer cells or pathogens. The thiourea moiety can form strong hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-N’-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea
- N-(2,4-dimethylphenyl)-N’-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]thiourea
- N-(2,4-dimethylphenyl)-N’-[1-(2-methylbenzyl)-1H-imidazol-4-yl]thiourea
Uniqueness
N-(2,4-dimethylphenyl)-N’-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea is unique due to the presence of both 2,4-dimethylphenyl and 2-methylbenzyl groups, which can enhance its lipophilicity and improve its ability to penetrate biological membranes. The pyrazole ring adds to its structural diversity, potentially leading to unique biological activities compared to other thioureas.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4S/c1-14-8-9-19(16(3)10-14)23-20(25)22-18-11-21-24(13-18)12-17-7-5-4-6-15(17)2/h4-11,13H,12H2,1-3H3,(H2,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUGLGYSFMSJTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC2=CN(N=C2)CC3=CC=CC=C3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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